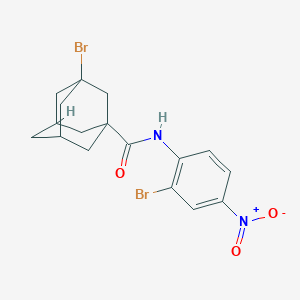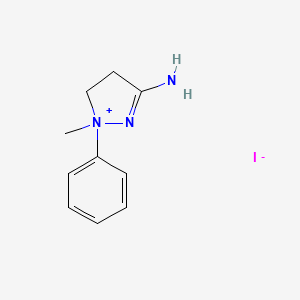![molecular formula C25H17NO4 B5022505 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate](/img/structure/B5022505.png)
2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate, also known as OPA, is a chemical compound that has been widely used in scientific research. OPA is a derivative of 1,3-oxazole, which is a heterocyclic organic compound. OPA has been used in various research fields, including medicinal chemistry, biochemistry, and molecular biology.
Mechanism of Action
The mechanism of action of 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate is not fully understood. However, it is believed that this compound and its derivatives act by inhibiting enzymes and receptors that are involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in gene expression and cell proliferation. This compound has also been shown to inhibit the activity of carbonic anhydrase (CA), which is an enzyme that is involved in the regulation of acid-base balance and ion transport.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. This compound and its derivatives have been shown to induce apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit cell proliferation and migration. This compound has been shown to have anti-inflammatory and antioxidant properties. This compound has been shown to have neuroprotective effects and has been tested for its potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate has several advantages for lab experiments. This compound is relatively easy to synthesize and purify. This compound and its derivatives have been shown to have high potency and selectivity. This compound has been shown to have low toxicity and is well-tolerated in vivo. However, there are also some limitations to the use of this compound in lab experiments. This compound is relatively unstable and can degrade over time. This compound can also be difficult to handle due to its yellow color and tendency to form aggregates.
Future Directions
There are several future directions for the use of 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate in scientific research. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the exploration of the therapeutic potential of this compound and its derivatives for various diseases, including cancer, viral infections, and neurodegenerative diseases. Additionally, the mechanism of action of this compound and its derivatives should be further investigated to gain a better understanding of their biological effects.
Synthesis Methods
The synthesis of 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate involves the condensation of 2-formylphenyl 3-phenylacrylate and 5-aminooxazole in the presence of a catalyst. The reaction occurs under mild conditions and yields this compound as a yellow solid. The purity of this compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been used as a scaffold for the development of new drugs. This compound derivatives have been synthesized and tested for their potential as anticancer, antiviral, and antibacterial agents. This compound derivatives have also been tested for their ability to inhibit enzymes and receptors that are involved in various diseases.
properties
IUPAC Name |
[2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-23(16-15-18-9-3-1-4-10-18)29-22-14-8-7-13-20(22)17-21-25(28)30-24(26-21)19-11-5-2-6-12-19/h1-17H/b16-15+,21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBTWVWYGUYDQS-AOAKWNDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

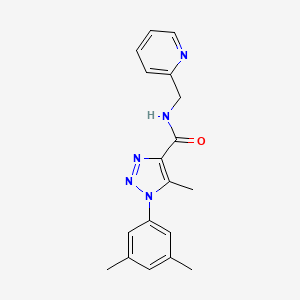

![N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5022438.png)
![N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5022442.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5022445.png)
![4-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5022451.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022455.png)
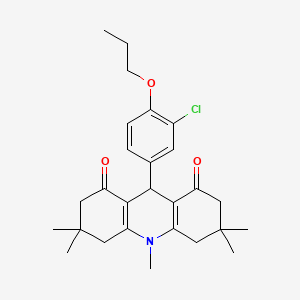
![N,N-dimethyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5022471.png)
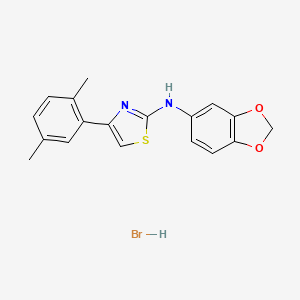
![4-[allyl(methylsulfonyl)amino]-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B5022483.png)
![1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5022491.png)
